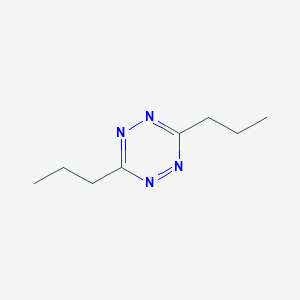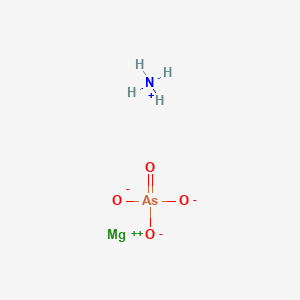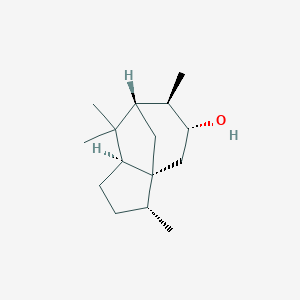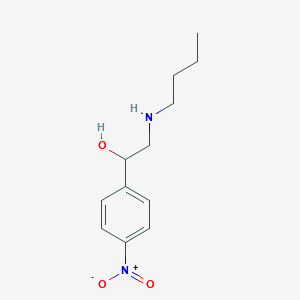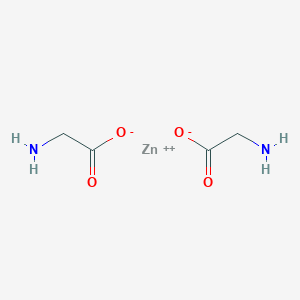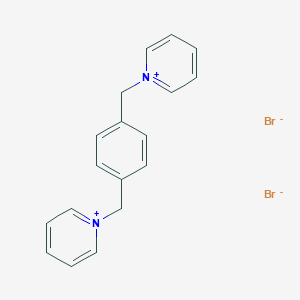
N,N'-4-Xylylenebis(pyridinium)
Descripción general
Descripción
N,N'-4-Xylylenebis(pyridinium) compounds involve a class of organic molecules that integrate pyridine units with a xylylene bridge. They are significant in various chemical applications due to their unique structural and electronic properties. The pyridinium groups contribute to the molecule's ability to interact with different chemical entities, making these compounds relevant in materials science and coordination chemistry.
Synthesis Analysis
The synthesis of N,N'-4-Xylylenebis(pyridinium)-related compounds typically involves reactions that introduce the pyridinium moiety into the xylylene framework. For example, reactions involving pyridinium phenacylides with diacyl ethylenes lead to pyridinium derivatives through nucleophilic substitution and subsequent rearrangement processes (Tamura, Sumida, & Ikeda, 1973).
Aplicaciones Científicas De Investigación
Magnetic Materials : Pyridinium analogs, including N,N'-4-Xylylenebis(pyridinium), have been studied for their magnetic properties. Ab initio calculations on pyridine and pyridinium analogs indicate varying magnetic coupling behaviors, crucial for developing magnetic materials (West, Silverman, & Dougherty, 1996).
Dye Synthesis : N,N'-4-Xylylenebis(pyridinium) derivatives are utilized in the synthesis of dyes. These stilbene-type pyridinium salts, with varying electron donor groups, exhibit solvent-sensitive absorption and emission, critical in dye and pigment applications (Jȩdrzejewska, Kabatc, & Pa̧czkowski, 2007).
Electronic Devices : Pyridinium salts, including N,N'-4-Xylylenebis(pyridinium) analogs, are investigated for their applications in electronic devices like polymer light-emitting diodes (PLEDs). They have shown properties such as high electron mobility and work function tunability, enhancing PLED performance (Yin et al., 2017).
Catalysis : N,N'-4-Xylylenebis(pyridinium) and its analogs are explored as catalysts in various reactions. For example, N-alkyl pyridinium salts have been used for the oxidation of methyl aromatic hydrocarbon, demonstrating the potential of these compounds in catalytic applications (Zhang et al., 2019).
Chemical Reactions in Space : The reactivity of dehydro-N-pyridinium radical cations, related to N,N'-4-Xylylenebis(pyridinium), with propene has implications for understanding chemical evolution in extraterrestrial environments like Titan's atmosphere (Bright et al., 2017).
Synthesis of Substituted Pyridines : Complexes containing pyridinium units, including those related to N,N'-4-Xylylenebis(pyridinium), have been utilized in the synthesis of substituted pyridine derivatives, expanding the scope of heterocyclic compound synthesis (Rodina, Ryzhakov, & Alekseeva, 1995).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.2BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;;/h1-14H,15-16H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBQSJLLGHVIM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931330 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-4-Xylylenebis(pyridinium) | |
CAS RN |
14208-10-7 | |
| Record name | N,N'-4-Xylylenebis(pyridinium) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



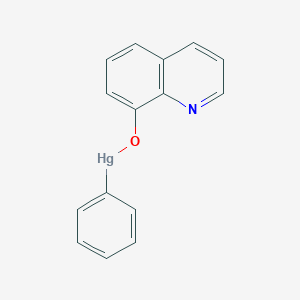


![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
